"2-Amino-1-(pyridin-3-yl)ethanone hydrochloride" structure and properties
"2-Amino-1-(pyridin-3-yl)ethanone hydrochloride" structure and properties
An In-Depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride: A Key Intermediate in Modern Drug Discovery
This guide provides an in-depth technical overview of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride (CAS No: 93103-00-5), a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its strategic value as a molecular scaffold, and the practical considerations for its analysis and handling.
Strategic Importance in Medicinal Chemistry
2-Amino-1-(pyridin-3-yl)ethanone hydrochloride belongs to the aminopyridine class of compounds, which are recognized as "privileged structures" in drug discovery.[1] The pyridine ring acts as a bioisostere of a benzene ring, often improving pharmacokinetic properties and metabolic stability while providing a key hydrogen bond acceptor through its nitrogen atom.[2] The α-aminoketone functionality provides a versatile reactive handle for synthetic elaboration, allowing for the systematic construction of compound libraries to explore structure-activity relationships (SAR). This makes the title compound a valuable starting point for developing novel therapeutics across various domains, including neurology and oncology.[3][4][5]
Chemical Structure and Physicochemical Properties
The structure consists of a pyridine ring functionalized at the 3-position with an ethanone group, which is in turn substituted with an amino group at the alpha-carbon. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is advantageous for both chemical reactions and potential biological assays.
Caption: Chemical Structure of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 93103-00-5 | [6] |
| Molecular Formula | C₇H₉ClN₂O | [6] |
| Molecular Weight | 172.61 g/mol | [7] |
| Appearance | Solid (Predicted) | |
| Melting Point | Not publicly available | |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bond Count | 2 | [7] |
| Topological Polar Surface Area | 56 Ų | [7] |
| XLogP3 | 1.7 | [7] |
Note: Most properties other than basic identifiers are computationally derived due to a lack of published experimental data.
Synthesis and Purification
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol (Proposed)
Step 1: α-Bromination of 3-Acetylpyridine
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Rationale: This step introduces a leaving group at the α-position, preparing the molecule for nucleophilic substitution. Bromination of ketones is a standard transformation, often performed under acidic conditions to favor the enol form.
-
Procedure:
-
Dissolve 3-acetylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add bromine (Br₂, 1.0 eq) dropwise while maintaining the temperature.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and neutralized with a base (e.g., sodium bicarbonate).
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The product, 2-bromo-1-(pyridin-3-yl)ethanone, is extracted with an organic solvent (e.g., ethyl acetate) and purified, typically via column chromatography.
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Step 2: Amination via the Delépine Reaction
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Rationale: The Delépine reaction is a classic method for converting alkyl halides to primary amines using hexamethylenetetramine (HMTA) as an ammonia surrogate, which avoids over-alkylation.
-
Procedure:
-
Dissolve the α-bromo ketone intermediate (1.0 eq) in a solvent like chloroform or acetonitrile.
-
Add hexamethylenetetramine (1.1 eq) and reflux the mixture for 2-4 hours to form the quaternary ammonium salt.
-
Cool the reaction and filter the precipitated salt.
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Step 3: Hydrolysis and Hydrochloride Salt Formation
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Rationale: Acidic hydrolysis of the hexaminium salt cleaves the C-N bonds, liberating the primary amine. The use of ethanolic HCl accomplishes this and simultaneously forms the desired hydrochloride salt.
-
Procedure:
-
Suspend the filtered salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4-8 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture. The product, 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride, will often precipitate from the solution.
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Collect the solid by filtration, wash with cold ethanol or diethyl ether, and dry under vacuum.
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Purification Strategy
For high-purity material, recrystallization is a common final step. For removing stubborn impurities, particularly unreacted starting materials, more advanced techniques can be employed. A highly effective method involves cation-exchange chromatography, which efficiently separates the basic amine product from non-basic or less basic precursors.[10] Alternatively, a liquid-liquid extraction method based on pH can be used: the crude product is dissolved in water, washed with an organic solvent to remove neutral impurities, and then the pure amine can be precipitated by carefully basifying the aqueous layer.[11]
Analytical Characterization
To confirm the identity and purity of synthesized 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride, a suite of standard analytical techniques should be employed.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a gradient mobile phase of water/acetonitrile containing a modifier like formic acid or TFA is a standard starting point. UV detection should be set to the absorbance maximum of the pyridyl ketone chromophore.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic peaks for the aromatic protons on the pyridine ring, a singlet for the α-CH₂ group, and a broad singlet for the -NH₃⁺ protons. ¹³C NMR will confirm the presence of the carbonyl carbon and the distinct carbons of the pyridine ring.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent parent ion peak corresponding to the free base [M+H]⁺.
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Infrared (IR) Spectroscopy: Key stretches to identify would be the C=O (ketone) band, N-H bends and stretches (primary amine salt), and C=N/C=C stretches from the pyridine ring.
Applications in Drug Development
The primary value of this compound lies in its role as a versatile intermediate. Its structure is a launchpad for creating diverse molecular architectures.
Caption: Role as a scaffold in the drug discovery pipeline.
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Scaffold for Kinase Inhibitors: The aminopyridine motif is present in numerous kinase inhibitors. The amino group can be acylated, sulfonylated, or used in reductive amination to build out side chains that target specific pockets in the kinase active site.
-
Synthesis of GPCR Ligands: The structure can be elaborated to target G-protein coupled receptors, particularly those in the central nervous system where the pyridine moiety can be beneficial for brain penetration.[3]
-
Antibacterial Agents: The related 3-(pyridine-3-yl)-2-oxazolidinone scaffold has shown promise in developing new antibacterial agents, suggesting this compound could be a precursor for similar structures.[2]
Safety and Handling
As a research chemical, 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride must be handled with appropriate care. The following information is derived from safety data sheets (SDS) for the compound.[3][10]
-
Hazards: The compound is classified as toxic if swallowed or in contact with skin.[3] It is corrosive and causes severe skin burns and eye damage.[3] It is also considered harmful to aquatic life with long-lasting effects.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield when handling the solid or its solutions.[3]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[3] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic.[10]
-
First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[3] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[3] If swallowed, rinse mouth, give water to drink, and call a poison center or physician immediately.[3]
Conclusion
2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is more than just a chemical; it is a strategic tool for medicinal chemists. Its combination of a privileged pyridine scaffold and a versatile α-aminoketone handle makes it an ideal starting point for the synthesis of novel, biologically active compounds. While detailed experimental data in the public domain is sparse, its structural motifs and the properties of its chemical neighbors strongly support its utility in the rational design of new pharmaceuticals. Proper understanding of its synthesis, handling, and analytical characterization is essential for unlocking its full potential in the drug discovery pipeline.
References
- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
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Bai, R., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863991. Retrieved from [Link]
- Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
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Al-Awwadi, F., et al. (2021). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. ResearchGate. Retrieved from [Link]
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AHH Chemical Co., Ltd. (n.d.). Ketone, aminomethyl 2-amino-3-pyridyl (4CI). Retrieved from [Link]
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Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 947597. Retrieved from [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- Google Patents. (n.d.). CN109503469A - A kind of preparation method of 2- acetylpyridine.
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Zhang, Y., & Pike, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Retrieved from [Link]
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ChemSynthesis. (n.d.). 1-(6-amino-5-nitro-3-pyridinyl)ethanone. Retrieved from [Link]
- Google Patents. (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.
- Google Patents. (n.d.). CN1539822A - Method for preparing 2-aminopyridine and its alkyl derivatives.
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